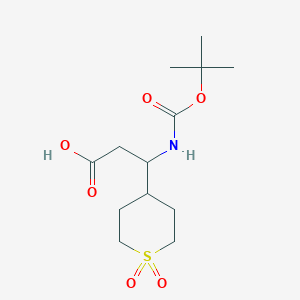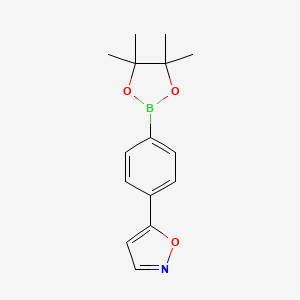
1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1,3(2H,5H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are highly valued for their versatility in forming carbon-carbon bonds, making them essential building blocks in the synthesis of complex organic molecules .
Preparation Methods
The synthesis of 1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction.
Protection of Functional Groups: The tert-butyloxycarbonyl (Boc) and ethoxycarbonyl groups are introduced to protect the functional groups during subsequent reactions.
Formation of Pinacol Ester: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The boronic ester can participate in substitution reactions, where the boronic group is replaced by other functional groups.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER has numerous applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is utilized in the development of boron-containing drugs and drug delivery systems.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems
Mechanism of Action
The mechanism of action of 1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER is unique due to its combination of functional groups, which provide both stability and reactivity. Similar compounds include:
Phenylboronic Acid Pinacol Ester: Used in similar applications but lacks the protective Boc and ethoxycarbonyl groups.
Methylboronic Acid Pinacol Ester: Another boronic ester with different reactivity and stability profiles.
Vinylboronic Acid Pinacol Ester: Used in polymer synthesis and other applications.
These compounds share the boronic ester functionality but differ in their specific applications and reactivity due to variations in their substituents.
Properties
Molecular Formula |
C18H30BNO6 |
|---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C18H30BNO6/c1-9-23-14(21)12-10-20(15(22)24-16(2,3)4)11-13(12)19-25-17(5,6)18(7,8)26-19/h9-11H2,1-8H3 |
InChI Key |
AMEQGFIKQMMTEO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CN(C2)C(=O)OC(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-[(2S,8S,15R,16S,17S)-12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B14851492.png)

![1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851519.png)
![Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14851522.png)


![[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate](/img/structure/B14851541.png)




![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide;(E)-but-2-enedioic acid](/img/structure/B14851563.png)
![1,1-Difluoro-5-azaspiro[2.6]nonane](/img/structure/B14851569.png)

